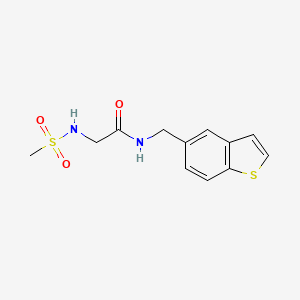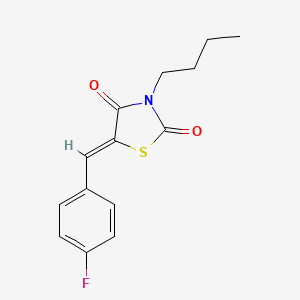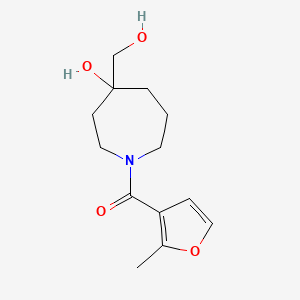
N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide, also known as BZM055, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic properties. BZM055 belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are known to modulate the levels of glycine in the brain.
Mécanisme D'action
N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the GlyT1 transporter, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide increases the levels of glycine in the synaptic cleft, which enhances the function of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase the levels of glycine in the brain, which enhances the function of NMDA receptors. This has been associated with improved cognitive function and reduced symptoms of psychosis in animal models. N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to reduce pain and addiction-related behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its selectivity for GlyT1, its ability to cross the blood-brain barrier, and its potential therapeutic properties. However, there are also limitations to using N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide, including its potential use in the treatment of schizophrenia and other neuropsychiatric disorders, pain, and addiction. Further research is needed to determine the safety and efficacy of N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide in humans and to optimize its synthesis and formulation for clinical use. Additionally, the mechanism of action of N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide and its effects on other neurotransmitter systems should be further explored.
Méthodes De Synthèse
The synthesis of N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide involves a series of chemical reactions that start with the condensation of 1-benzothiophene-5-carboxaldehyde and N-methylglycine methyl ester hydrochloride. The resulting product is then reacted with methylsulfonyl chloride to obtain N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide. The synthesis of N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide has been primarily studied for its potential therapeutic properties in the treatment of schizophrenia and other neuropsychiatric disorders. It has been shown to improve cognitive function and reduce symptoms of psychosis in animal models. N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential use in the treatment of pain and addiction.
Propriétés
IUPAC Name |
N-(1-benzothiophen-5-ylmethyl)-2-(methanesulfonamido)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-19(16,17)14-8-12(15)13-7-9-2-3-11-10(6-9)4-5-18-11/h2-6,14H,7-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILNOYYTWDEYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(=O)NCC1=CC2=C(C=C1)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,2-dimethylpropyl)-4-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5403986.png)
![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5403993.png)
![4-{[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5404001.png)
![N-[(1-{(3S,5S)-5-[(ethylamino)carbonyl]-3-pyrrolidinyl}-1H-1,2,3-triazol-4-yl)methyl]-N,4-dimethyl-1-piperazinecarboxamide dihydrochloride](/img/structure/B5404009.png)

![methyl 3-(4-chlorophenyl)-2-[(2-methoxybenzoyl)amino]acrylate](/img/structure/B5404019.png)

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5404037.png)
![2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5404043.png)
![4,6-dimethyl-2-oxo-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5404051.png)
![2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5404061.png)
![7-acetyl-3-(allylthio)-6-(4-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5404065.png)

![1-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-propanol hydrochloride](/img/structure/B5404074.png)